Boc-D-2,4,5-trifluorophenylalanine

Description

BenchChem offers high-quality Boc-D-2,4,5-trifluorophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-2,4,5-trifluorophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Fluorination in Peptide Science

An In-depth Technical Guide to Boc-D-2,4,5-trifluorophenylalanine

In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-canonical amino acids is a cornerstone of innovation. It allows for the fine-tuning of peptides to achieve enhanced biological activity, greater metabolic stability, and improved pharmacokinetic profiles. Among these, fluorinated amino acids have emerged as particularly powerful tools.[1] The strategic replacement of hydrogen with fluorine—an element of similar size but vastly different electronegativity—can profoundly alter a molecule's properties, including its acidity, lipophilicity, and conformational geometry.[2]

This guide provides a comprehensive technical overview of Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7) , a specialized building block designed for peptide synthesis. We will delve into its core properties, the rationale behind its trifluorinated structure, its applications in creating advanced therapeutic candidates, and the practical methodologies for its use and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their work.

Core Physicochemical & Structural Properties

Boc-D-2,4,5-trifluorophenylalanine is a white crystalline powder valued for its high purity and stability under recommended storage conditions.[3] Its structure combines three key features: the D-enantiomer of the amino acid backbone, a trifluorinated phenyl side chain, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 486460-09-7 | [3] |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3] |

| Molecular Weight | 319.28 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 109-115 °C | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| Optical Rotation | [α]D²⁵ = -3 ± 1º (c=1 in EtOH) | [3] |

| Storage | 0-8 °C, protect from moisture | [3] |

| Synonyms | Boc-(R)-2,4,5-trifluorophenylalanine |[3] |

The Scientific Rationale: A Deeper Look at the Trifluorophenyl Group

The choice to incorporate a 2,4,5-trifluorophenylalanine moiety is a strategic decision rooted in established medicinal chemistry principles. The introduction of fluorine atoms onto the aromatic ring of phenylalanine dramatically alters its electronic and steric properties, which can be leveraged to enhance peptide therapeutics.

-

Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density. This redistribution of the electrostatic potential can alter key non-covalent interactions within a protein binding pocket, such as π-π stacking and cation-π interactions, potentially leading to enhanced binding affinity.[2][4]

-

Increased Lipophilicity and Bioavailability : Fluorination generally increases the lipophilicity of a molecule.[1] This can improve a peptide's ability to cross biological membranes, a critical factor for oral bioavailability and cellular uptake.[2]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to enzymatic hydroxylation by cytochrome P450 enzymes can block these metabolic pathways.[2] This "metabolic shielding" increases the half-life of the peptide in vivo, leading to a more durable therapeutic effect.[1][2] The 2,4,5-trifluoro substitution pattern provides comprehensive protection around the aromatic ring.

-

Conformational Control : The steric bulk and electronic nature of fluorine atoms can influence the preferred conformation (rotamer population) of the amino acid side chain. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[2]

A notable application of the core amino acid, (R)-2,4,5-trifluorophenylalanine, is as a key constituent of Sitagliptin , a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for the treatment of type 2 diabetes.[2] This underscores the pharmaceutical relevance of this specific fluorination pattern.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a classic and robust protecting group for the α-amino function of amino acids, forming the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[][6]

Causality of Choice : The key to any successful protecting group strategy is orthogonality—the ability to remove one type of protecting group without affecting others.[7] The Boc group is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) are stable under these conditions and require a much stronger acid (like hydrofluoric acid, HF) for removal.[6]

The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[][6]

Applications in Research and Drug Development

Boc-D-2,4,5-trifluorophenylalanine is primarily utilized as a building block in the synthesis of novel peptides and peptidomimetics with tailored properties.[3]

-

Enhanced Receptor Binding : By introducing this residue, researchers can probe the importance of aromatic interactions in a binding pocket and potentially enhance affinity through favorable dipolar or hydrophobic interactions.[8]

-

Increased Proteolytic Resistance : The unnatural D-configuration of the amino acid provides steric hindrance that makes the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the peptide's biological lifetime.

-

Development of Therapeutic Agents : It is a valuable tool in the design of enzyme inhibitors, receptor agonists/antagonists, and other peptide-based drugs, particularly in fields like oncology and neurology where enhanced stability and targeted delivery are crucial.[3]

Experimental Protocols & Methodologies

Protocol 1: General N-Boc Protection of an Amino Acid

This protocol describes a general method for applying a Boc protecting group. The synthesis of the fluorinated phenylalanine core is a complex multi-step process, often starting from precursors like 2,4,5-trifluorobenzaldehyde.[9]

Objective : To protect the α-amino group of a free amino acid using di-tert-butyl dicarbonate (Boc anhydride).

Materials :

-

D-2,4,5-trifluorophenylalanine (or other free amino acid)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Separatory funnel

Procedure :

-

Dissolution : In a round-bottom flask, dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir vigorously for 15-20 minutes until a clear solution is obtained.[10]

-

Boc Anhydride Addition : Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extraction : Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid like 1N HCl. The Boc-protected amino acid should precipitate out or form an oil.

-

Final Extraction : Extract the acidified aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Boc-protected amino acid.[10]

Protocol 2: Standard Boc-SPPS Coupling Cycle

Objective : To couple Boc-D-2,4,5-trifluorophenylalanine to a resin-bound peptide chain with a free N-terminal amine.

Workflow Rationale : The Boc-SPPS cycle is a repetitive series of deprotection, neutralization, and coupling steps to build a peptide sequence on a solid support.[6]

Procedure :

-

Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection :

-

Washing : Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and TFA salts.

-

Neutralization :

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.[7]

-

Agitate for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

-

Washing : Wash the resin thoroughly with DCM (5x) to remove excess base.

-

Coupling :

-

In a separate vessel, pre-activate a solution containing Boc-D-2,4,5-trifluorophenylalanine (3-4 eq) and a coupling agent like HBTU/HCTU (3-4 eq) in a suitable solvent (e.g., DMF) with DIEA (6-8 eq) for 2-5 minutes.

-

Add this pre-activated solution to the neutralized resin.

-

Agitate for 1-2 hours.

-

-

Post-Coupling Wash : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.

Quality Control and Expected Analytical Profile

Confirming the identity and purity of Boc-D-2,4,5-trifluorophenylalanine is critical before its use in synthesis.

Table 2: Analytical Characterization Methods

| Technique | Expected Results & Rationale |

|---|---|

| HPLC (High-Performance Liquid Chromatography) | A single major peak with >99% purity confirms the absence of significant impurities.[3] This is the primary method for quantitative purity assessment. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Rationale : Confirms the proton framework of the molecule. Expected Signals : A characteristic singlet for the 9 protons of the Boc group at ~1.4 ppm; signals for the α- and β-protons of the amino acid backbone; and complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the trifluorinated phenyl ring.[12] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Rationale : Confirms the carbon skeleton. Expected Signals : Resonances for the Boc group carbons (~28.5 ppm for methyls, ~80.0 ppm for the quaternary carbon); signals for the carbonyl carbons (~156 ppm for carbamate, ~170-175 ppm for carboxylic acid); and distinct signals for the aromatic carbons, showing large C-F coupling constants.[12] |

| Mass Spectrometry (MS) | Rationale : Confirms the molecular weight. Expected Result : The calculated monoisotopic mass is 319.1035. ESI-MS would show an [M+H]⁺ ion at ~320.1 or an [M-H]⁻ ion at ~318.1. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Rationale : Confirms functional groups. Expected Peaks : Strong C=O stretching vibrations for the carboxylic acid and urethane carbonyls; N-H stretching; and C-F stretching bands. |

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation.[13]

-

Storage : Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[3]

-

In Case of Exposure :

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

-

Hazardous Decomposition : Upon combustion, may produce hazardous products including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[13][14]

Conclusion

Boc-D-2,4,5-trifluorophenylalanine is a highly specialized and powerful building block for peptide synthesis. The strategic combination of a trifluorinated phenyl ring, a D-amino acid configuration, and a well-established Boc protecting group provides medicinal chemists with a versatile tool to engineer peptides with enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. A thorough understanding of its properties and the chemical principles governing its use is paramount to unlocking its full potential in the development of next-generation peptide therapeutics.

References

- Vertex AI Search. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.

- El-Gazzar, M., et al. (2020).

- Chem-Impex. Boc-D-2,4,5-trifluorophenylalanine.

- Mykhailiuk, P. K. (Year not specified). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.

- Chem-Impex. Boc-L-2,4,5-trifluorophenylalanine.

- RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.

- bioRxiv.org. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.

- MSDS - Safety D

- Fisher Scientific.

- Beilstein Journals. (2020).

- BenchChem.

- Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- BenchChem. (2025).

- aapptec, LLC. Boc and Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. biorxiv.org [biorxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

The Strategic Integration of Fluorinated D-Phenylalanine in Advanced Drug Design: A Technical Whitepaper

Executive Summary

The evolution of peptidomimetics and small-molecule therapeutics is fundamentally constrained by two biological barriers: rapid proteolytic degradation and oxidative metabolism. As a Senior Application Scientist, I approach these bottlenecks not through brute-force screening, but through rational, atomistic design. The integration of fluorinated D-phenylalanine represents a masterclass in synergistic drug design. By coupling the stereochemical immunity of D-enantiomers with the metabolic resilience of organofluorine chemistry, we can engineer molecules that exhibit exceptional plasma half-lives, enhanced membrane permeability, and pinpoint receptor selectivity.

This whitepaper dissects the mechanistic causality behind these benefits, provides quantitative pharmacokinetic data, and outlines self-validating experimental protocols for their synthesis and evaluation.

The Mechanistic Foundations of Dual-Modification

Stereochemical Inversion: Evasion of Proteolytic Cleavage

Native L-peptides are highly susceptible to endogenous proteases (e.g., dipeptidyl peptidase-IV, trypsin, and chymotrypsin). These enzymes possess highly conserved, stereospecific active sites that require the L-configuration to properly align the scissile amide bond within their catalytic triads.

By strategically substituting an L-amino acid with a D-amino acid, we induce a profound steric clash. The D-enantiomer projects its side chain into the enzyme's binding pocket at an incompatible vector, effectively preventing the nucleophilic attack required for hydrolysis. Beyond [1], D-phenylalanine acts as a potent conformational director. It frequently stabilizes β-turn secondary structures, which are critical for high-affinity binding in G-protein coupled receptors (GPCRs).

The Fluorine Effect: Metabolic Shielding and Lipophilic Tuning

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows for isosteric replacement without catastrophic steric disruption to the ligand-receptor interface.

-

Metabolic Stability: The C-F bond energy (~116 kcal/mol) significantly exceeds the C-H bond energy (~98 kcal/mol). Strategic fluorination at metabolic hotspots (such as the para-position of the phenyl ring) physically blocks oxidative metabolism by hepatic Cytochrome P450 enzymes, acting as a [2].

-

Lipophilicity and Permeability: Fluorine substitution enhances the lipophilicity (LogD) of the molecule. This facilitates improved partitioning into lipid bilayers, directly translating to enhanced passive membrane permeability and blood-brain barrier (BBB) penetration without triggering P-glycoprotein (P-gp) mediated efflux[3].

-

Electrostatic Tuning: The strong electron-withdrawing nature of fluorine inverts the electrostatic potential of the aromatic π-system. It transforms the ring from an electron-rich π-donor to an electron-deficient π-acceptor, strengthening multipolar interactions with target protein residues[4].

Visualizing Synergistic Pharmacokinetics

The true benefit of fluorinated D-phenylalanine emerges from the synergy of its two modifications. The diagram below maps the causal pathways from molecular modification to systemic pharmacokinetic outcomes.

Mechanistic pathways of fluorinated D-phenylalanine enhancing pharmacokinetics and target affinity.

Quantitative Advantages in Drug Design

To understand the magnitude of these modifications, we must look at the empirical data. The substitution of a native L-Phe with a 4-Fluoro-D-Phe derivative yields exponential improvements in half-life, as demonstrated in the development of [5].

Table 1: Comparative Pharmacokinetic and Physicochemical Parameters

| Amino Acid / Peptide Variant | Proteolytic Half-Life (Plasma) | Relative Lipophilicity (ΔLogD) | Target Receptor Affinity (Ki) |

| Native L-Phenylalanine | ~ 15 - 30 mins | Baseline | Baseline |

| D-Phenylalanine (D-Phe) | > 24 hours | + 0.1 | Variable (Conformation dependent) |

| 4-Fluoro-L-Phenylalanine | ~ 30 - 45 mins | + 0.5 | Enhanced (Electrostatic π-stacking) |

| 4-Fluoro-D-Phenylalanine | > 48 hours | + 0.6 | Highly Enhanced (Synergistic) |

Self-Validating Experimental Protocols

In rigorous drug development, protocols cannot merely be sequential steps; they must be self-validating systems that isolate variables and prove causality. Below are the core methodologies for synthesizing and validating fluorinated D-phenylalanine derivatives.

Protocol A: Chemo-Enzymatic Synthesis via DAADH

Causality & Choice: Traditional chemical asymmetric synthesis relies on heavy-metal chiral catalysts, which risk trace contamination and require tedious racemic resolution. We utilize D-amino acid dehydrogenase (DAADH) because it provides a direct, single-step reductive amination with >99% enantiomeric excess (ee), acting as a greener, highly specific biocatalyst[6]. Self-Validating Mechanism: A parallel reaction utilizing non-fluorinated phenylpyruvate is run simultaneously. This acts as an internal kinetic control to ensure that any drop in yield is strictly isolated to the fluorine substitution's electronic effects, rather than enzyme degradation.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 50 mM of 4-fluorophenylpyruvate in 100 mM ammonium buffer, adjusting the pH to 8.5 using NH₄OH.

-

Cofactor Addition: Introduce 1 mM NADH as the essential reducing equivalent for the dehydrogenase.

-

Biocatalysis: Add 1 mg/mL of purified DAADH (e.g., derived from Ureibacillus thermosphaericus). Incubate the reactor at 40°C under gentle agitation (150 rpm) for exactly 12 hours.

-

Reaction Quenching & Filtration: Terminate the reaction via ultrafiltration using a 10 kDa MWCO centrifugal filter to physically remove the enzyme, yielding the crude fluorinated D-amino acid in the permeate.

-

Chiral HPLC Verification: Analyze the filtrate using a Chiralpak ZWIX column (isocratic elution) to confirm >99% ee, validating the absolute stereospecificity of the batch.

Protocol B: Plasma Stability and Metabolite Identification Assay

Causality & Choice: To definitively prove proteolytic evasion, the compound must be exposed to the exact enzymatic environment it will face in vivo. Human plasma contains a full spectrum of endo- and exopeptidases. Self-Validating Mechanism: We run a native L-phenylalanine analog concurrently as a positive control for degradation. If the L-analog does not degrade rapidly, it proves the plasma batch is enzymatically inactive, immediately invalidating the run.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled human plasma (heparinized) to 37°C. Centrifuge at 2000 x g for 5 minutes to remove cryoprecipitates.

-

Spiking: Introduce the 4-fluoro-D-Phe containing compound (and the L-Phe control in a separate, parallel vial) to achieve a final concentration of 10 µM.

-

Incubation & Sampling: Incubate the vials at 37°C. Extract 50 µL aliquots at precise intervals: t = 0, 15, 30, 60, 120, and 1440 minutes.

-

Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known concentration of an isotope-labeled internal standard. This instantly denatures plasma proteins and halts all enzymatic activity.

-

Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

-

LC-MS/MS Quantification: Inject the clear supernatant into a triple quadrupole mass spectrometer (MRM mode) to quantify the remaining intact parent compound, calculating the precise half-life (

).

Workflow Visualization

Self-validating experimental workflow for synthesis and pharmacokinetic profiling.

Conclusion

The strategic incorporation of fluorinated D-phenylalanine is not merely an additive modification; it is a multiplicative enhancement of a drug's pharmacokinetic profile. By rationally addressing both the biological vulnerabilities of chirality and the chemical vulnerabilities of oxidation, drug development professionals can design therapeutics that require lower dosing, exhibit longer durations of action, and achieve superior target engagement.

References

-

The role of fluorine in medicinal chemistry: Review Article :

-

METABOLISM OF FLUORINE-CONTAINING DRUGS :

-

Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles :

-

UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS :

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability :

-

Site-specifically immobilized D-amino acid dehydrogenase for the synthesis of D-phenylalanine :

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine :

Sources

- 1. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

Navigating Hydrophobicity: A Technical Guide to Lipophilicity Changes with Trifluorophenylalanine Substitution

Executive Summary

In the landscape of modern drug discovery and protein engineering, the strategic modulation of a molecule's physicochemical properties is paramount. Lipophilicity, a measure of a compound's affinity for non-polar environments, stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The introduction of fluorine and fluorinated moieties has become a powerful tool for fine-tuning these properties.[2] This guide provides an in-depth technical analysis of how substituting the natural amino acid phenylalanine with its trifluoromethylated analogue, trifluorophenylalanine (TFP), can be leveraged to rationally alter the lipophilicity of peptides and proteins. We will explore the underlying chemical principles, provide validated experimental protocols for measuring these changes, and discuss the profound implications for developing next-generation therapeutics and research tools.

The Bedrock of Bioavailability: Understanding Lipophilicity

Lipophilicity is arguably one of the most influential molecular properties in drug design, impacting everything from membrane permeability to metabolic stability.[1] It is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically octan-1-ol and water.[3] The logarithmic form, logP , is the standard metric for neutral compounds.

However, many drug candidates are ionizable, and their charge state is dependent on the surrounding pH.[1][3] For these molecules, the distribution coefficient (logD) is a more biologically relevant descriptor, as it accounts for all species (charged and uncharged) at a given pH, with pH 7.4 being a common standard to mimic physiological conditions.[1][4][5] A compound's lipophilicity must be carefully optimized; too low, and it may suffer from poor permeability, while too high can lead to poor solubility, metabolic instability, and toxicity.[1]

The Trifluoromethyl Group: A Bioisostere with Unique Impact

The trifluoromethyl (-CF3) group has emerged as a favored substituent in medicinal chemistry.[6][7] It is often considered a bioisostere for a methyl group or a chlorine atom, yet it imparts a unique combination of properties.[6] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, while the C-F bond's strength confers high metabolic stability.[6] Crucially, the -CF3 group significantly increases the lipophilicity of a molecule, a property quantified by its positive Hansch π value of +0.88.[6] This enhancement in lipophilicity can facilitate passage across biological membranes, a key step in a drug's journey to its target.[6]

Incorporating trifluorophenylalanine, an analogue of phenylalanine bearing a -CF3 group on the phenyl ring, allows these benefits to be precisely engineered into peptides and proteins.[2][8] The specific regioisomer of TFP (e.g., 2-, 3-, or 4-TFP) can further modulate electronic and conformational properties, offering another layer of control.

Quantifying the Change: Methodologies for Lipophilicity Assessment

Accurately measuring the change in lipophilicity upon TFP substitution is critical for establishing structure-activity relationships (SAR). While computational models provide useful estimations, experimental validation is the gold standard.

Computational Prediction (cLogP)

A variety of algorithms can calculate the logP (cLogP) of a molecule based on its structure.[1] These methods, often based on atomic or group-additivity contributions, are invaluable for high-throughput virtual screening.[9][10][11] While fast and cost-effective, it is important to recognize that these are predictions and may carry systematic errors.[1]

Below is a comparative table of calculated logP values for Phenylalanine and its trifluoromethylated isomers, illustrating the expected increase in lipophilicity.

| Compound | Structure | Calculated logP (cLogP) |

| L-Phenylalanine | Ala-Phe | 1.79 |

| 4-Trifluoromethyl-L-phenylalanine | Ala-4-CF3-Phe | 3.13 |

| 3-Trifluoromethyl-L-phenylalanine | Ala-3-CF3-Phe | 3.13 |

| 2-Trifluoromethyl-L-phenylalanine | Ala-2-CF3-Phe | 3.13 |

Note: cLogP values are estimations and can vary between different prediction algorithms. The values presented are for illustrative purposes.

Experimental Determination: Reversed-Phase HPLC (RP-HPLC)

For peptides, RP-HPLC is a powerful and widely adopted technique for empirically assessing relative lipophilicity.[12][13][14] In this method, molecules are separated based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[14] Peptides with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.[14]

The workflow for this assessment is a self-validating system, ensuring data integrity from synthesis to analysis.

Caption: Experimental workflow for determining peptide lipophilicity.

Protocol: Lipophilicity Assessment of TFP-Peptides by RP-HPLC

This protocol provides a robust method for comparing the relative lipophilicity of a parent peptide versus its TFP-substituted analogues.

1. System Suitability and Preparation: a. Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required. b. Mobile Phase: Prepare Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Prepare Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).[15] Degas both solutions thoroughly. c. System Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. The column temperature should be maintained (e.g., 30 °C).

2. Sample Preparation: a. Prepare stock solutions of the purified (>95%) parent peptide and TFP-analogue peptides in a suitable solvent (e.g., 50% ACN/water) at a concentration of 1 mg/mL. b. Dilute the stock solutions with Mobile Phase A to a final concentration of 0.1 mg/mL for injection.

3. Chromatographic Run & Data Acquisition: a. Injection: Inject a standard volume (e.g., 20 µL) of each peptide solution. b. Gradient Elution: Elute the peptides using a linear gradient, for example: 5% to 95% B over 30 minutes. This gradient should be optimized to ensure adequate separation of all analytes.[14] c. Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm. d. Void Volume (t0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

4. Data Analysis & Interpretation: a. Record the retention time (tR) for each peptide. b. Calculate the retention factor (k') for each peptide using the formula: k' = (tR - t0) / t0 . c. The logarithm of the retention factor, log k' , serves as a reliable index of lipophilicity. An increase in log k' for the TFP-analogue compared to the parent peptide indicates an increase in lipophilicity.[12] d. For a more rigorous analysis, a set of standard compounds with known logP values can be run to create a calibration curve, allowing for the estimation of logP values for the test peptides.[13]

Mechanistic Insights and Structural Consequences

The substitution of Phenylalanine with TFP induces changes beyond a simple increase in bulk hydrophobicity. The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the aromatic ring, potentially influencing cation-π or other non-covalent interactions.[9] Furthermore, the introduction of this sterically demanding and conformationally distinct group can influence local peptide secondary structure.[16][17] These conformational changes can, in turn, affect the overall shape of the molecule and the solvent-accessible surface area, thereby modulating its interaction with both water and lipid environments.

Caption: Causality map of TFP substitution effects.

Applications in Drug Development and Beyond

The ability to rationally tune lipophilicity via TFP substitution has significant practical applications:

-

Improving Oral Bioavailability: For peptide drugs, which often suffer from poor membrane permeability, increasing lipophilicity can enhance absorption from the gastrointestinal tract.

-

Enhancing Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity imparted by the -CF3 group can aid in the transport of neuroactive peptides across the highly lipophilic BBB.[6]

-

Modulating Protein-Protein Interactions: The altered hydrophobic and electronic profile of TFP can be used to either strengthen or weaken specific protein-protein interactions, providing a tool for probing biological systems or designing inhibitors.[2]

-

Metabolic Stabilization: The robust C-F bond makes the TFP residue resistant to enzymatic degradation, which can extend the in-vivo half-life of a peptide therapeutic.[6][16][18]

Conclusion

The substitution of phenylalanine with trifluorophenylalanine is a validated and powerful strategy for increasing the lipophilicity of peptides and proteins. This modification, driven by the inherent hydrophobicity of the trifluoromethyl group, provides a rational and predictable method for tuning a molecule's ADMET properties. By employing robust analytical techniques like RP-HPLC, researchers can precisely quantify these changes and build clear structure-lipophilicity relationships. As the demand for more sophisticated and effective peptide-based therapeutics grows, the judicious use of TFP and other fluorinated amino acids will undoubtedly remain a cornerstone of modern molecular design.

References

-

What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. Available at: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

-

Abou-kandil, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Lauretta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

-

LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link]

-

Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available at: [Link]

-

ADME LogP LogD Assay. BioDuro. Available at: [Link]

-

Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

-

Lauretta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Koksch, B., et al. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids. Available at: [Link]

-

Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... ResearchGate. Available at: [Link]

-

A Computational Study of the Conformational Ramifications of Peptide Bond Replacement. Defense Technical Information Center. Available at: [Link]

-

How can I measure the lipophilicity of peptides using RP-HPLC?. ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2024). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science. Available at: [Link]

-

“Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. ResearchGate. Available at: [Link]

-

LogP of Amino acids. ResearchGate. Available at: [Link]

-

Mondal, S., et al. (2021). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Available at: [Link]

-

Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... ResearchGate. Available at: [Link]

-

Abou-kandil, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemRxiv. Available at: [Link]

-

Fluorine-containing macrocyclic peptides and peptidomimetics. Royal Society of Chemistry. Available at: [Link]

-

Correlation between the experimental and calculated logP values of 219... ResearchGate. Available at: [Link]

-

Mills, J. (2021). Computational protein design utilizes unnatural amino acids. ASU News. Available at: [Link]

-

Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

-

Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal. Available at: [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

-

Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. PubMed. Available at: [Link]

Sources

- 1. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemaxon.com [chemaxon.com]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. renyi.hu [renyi.hu]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

Boc-D-2,4,5-trifluorophenylalanine molecular weight and formula

An In-Depth Technical Guide to Boc-D-2,4,5-trifluorophenylalanine for Advanced Research

Executive Summary

Boc-D-2,4,5-trifluorophenylalanine is a non-natural, protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its defining features—the D-chiral configuration, the strategically fluorinated phenyl ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—make it a powerful building block for synthesizing novel peptides and small molecule therapeutics. The incorporation of fluorine atoms enhances critical pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive overview of its chemical properties, strategic applications, and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Replacing hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly modulate a molecule's physicochemical and biological properties without significantly increasing its steric bulk.[1][2]

Boc-D-2,4,5-trifluorophenylalanine exemplifies this strategy. It is a derivative of the essential amino acid phenylalanine, featuring three key modifications:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is crucial for peptide synthesis. It is stable under a wide range of conditions but can be selectively removed with moderate acids (e.g., trifluoroacetic acid, TFA), enabling the stepwise and controlled elongation of peptide chains.[3][4][]

-

D-Configuration: Natural amino acids exist in the L-configuration. The use of the D-enantiomer is a common tactic to increase the resistance of the resulting peptide to proteolytic degradation by endogenous enzymes, thereby extending its in-vivo half-life.

-

2,4,5-Trifluorophenyl Ring: The trifluorinated phenyl side chain is the molecule's most impactful feature. The strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3][4] Furthermore, the electron-withdrawing nature of the fluorine atoms alters the electronic properties of the aromatic ring, which can lead to new, favorable binding interactions with biological targets.[]

Physicochemical Properties and Structural Data

The precise characterization of Boc-D-2,4,5-trifluorophenylalanine is fundamental for its effective use in synthesis and research. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3][4] |

| Molecular Weight | 319.28 g/mol | [3][4] |

| CAS Number | 486460-09-7 | [3][7] |

| Appearance | White powder | [3][4] |

| Purity | ≥ 99% (HPLC) | [3][4] |

| Melting Point | 109-115 °C | [3] |

| Optical Rotation | [a]D25 = -3 ± 1º (c=1 in EtOH) | [3] |

| Storage Conditions | Store at 0-8 °C | [3][4] |

| Synonyms | Boc-(R)-2,4,5-trifluorophenylalanine | [3] |

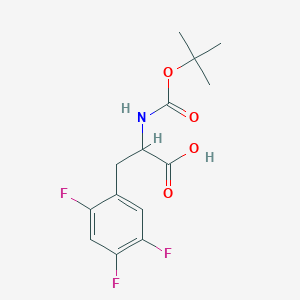

Chemical Structure Diagram

The structure combines the phenylalanine backbone with the key functional groups discussed.

Caption: Chemical structure of Boc-D-2,4,5-trifluorophenylalanine.

Core Applications in Drug Discovery and Peptide Science

The unique attributes of this compound make it a valuable asset in several areas of pharmaceutical research.

Peptide Synthesis and Optimization

Boc-D-2,4,5-trifluorophenylalanine serves as a specialized building block for the synthesis of novel peptides.[3] Its incorporation can dramatically improve the pharmacokinetic profile of a peptide therapeutic.[3][4] The primary advantages include:

-

Enhanced Metabolic Stability: The trifluorophenyl group is resistant to enzymatic degradation, protecting the peptide from rapid metabolism and clearance.[3][4]

-

Increased Lipophilicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can improve the peptide's ability to cross cellular membranes and potentially the blood-brain barrier.[3][]

-

Modulation of Bioactivity: The altered electronic nature of the side chain can fine-tune the binding affinity and selectivity of the peptide for its target receptor or enzyme.

Development of Small Molecule Drugs

Beyond peptides, this amino acid is a key intermediate in the synthesis of small molecule drugs. A prominent example is its use as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1][2] For instance, the core structure of the anti-diabetic drug Sitagliptin contains a trifluorophenyl moiety derived from a similar fluorinated phenylalanine precursor.[1][2]

Bioconjugation and Protein Engineering

The compound can be used in bioconjugation processes to link therapeutic agents to larger biomolecules like antibodies, creating targeted drug delivery systems.[3][4] In protein engineering, its incorporation can help probe the structural and functional roles of specific amino acid residues and create proteins with enhanced stability or novel functions.[]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-2,4,5-trifluorophenylalanine is its incorporation into a growing peptide chain via SPPS. The Boc strategy, while older than the Fmoc strategy, remains highly relevant, especially for complex or hydrophobic sequences.[]

Generalized Protocol for a Single Coupling Cycle

This protocol outlines the standard steps for adding one Boc-protected amino acid residue to a peptide chain anchored to a solid support (resin).

Prerequisites:

-

Peptide synthesis vessel.

-

Starting resin (e.g., Merrifield resin with the first amino acid attached).

-

Reagents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), Boc-D-2,4,5-trifluorophenylalanine, a coupling agent (e.g., HBTU/HOBt or DCC), and Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Resin Swelling: The resin is washed and swollen in a suitable solvent like DCM or DMF to ensure all reactive sites are accessible.

-

Boc Deprotection (Acidolysis):

-

The resin is treated with a solution of TFA in DCM (typically 25-50%) for approximately 20-30 minutes.

-

This step cleaves the Boc group from the N-terminus of the growing peptide chain, exposing a free amine group.

-

Causality: TFA is a strong enough acid to remove the Boc group but not cleave the peptide from the acid-labile resin.

-

-

Washing and Neutralization:

-

The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc-related byproducts.

-

The resin is then treated with a solution of a hindered base, such as 10% DIPEA in DCM, to neutralize the protonated N-terminal amine.

-

The resin is washed again with DCM and DMF to remove excess base.

-

Trustworthiness: These extensive wash steps are critical to ensure that each reaction goes to completion and to prevent side reactions in the subsequent coupling step.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Boc-D-2,4,5-trifluorophenylalanine (typically 3-4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU) and an activation base (DIPEA).

-

This activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours.

-

Expertise: Pre-activation of the carboxylic acid group forms a highly reactive ester, which readily couples with the free amine on the resin-bound peptide to form a new peptide bond.

-

-

Final Wash:

-

The resin is washed thoroughly with DMF and DCM to remove unreacted reagents.

-

A small sample of the resin can be taken for a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.

-

This cycle is repeated for each subsequent amino acid in the desired sequence.

SPPS Workflow Diagram

Caption: Generalized workflow for a single coupling cycle in Boc-strategy SPPS.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Boc-D-2,4,5-trifluorophenylalanine is essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Avoid creating dust.[8][9] Handle in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C to ensure long-term stability.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection reactions).[8]

Conclusion

Boc-D-2,4,5-trifluorophenylalanine is more than a simple amino acid derivative; it is a sophisticated tool for molecular design. Its strategic combination of a chiral D-center, a metabolically robust trifluorophenyl side chain, and a versatile Boc protecting group provides researchers with a powerful building block to construct peptides and small molecules with enhanced therapeutic potential. Understanding its properties and the rationale behind its use is key to leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

Boc-D-3, 4, 5-trifluorophenylalanine, min 97%, 1 gram. Oakwood Chemical. [Link]

-

Boc-D-2,4,5-三氟苯基丙氨酸. 苏州昊帆生物股份有限公司 (Suzhou HOFAN Biotechnology Co., Ltd.). [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information (PMC). [Link]

-

MSDS - Safety Data Sheet. AAPPTec. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Synthesis and characterization of Boc-phenylalanine capped gold nanoparticles. Scholars Research Library - Der Pharma Chemica. [Link]

-

2,4,5-Trifluoro-L-phenylalanine. PubChem. [Link]

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 7. Boc-D-2,4,5-三氟苯基丙氨酸-苏州昊帆生物股份有限公司 [highfine.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids in Peptidomimetic Synthesis

Foreword: The Imperative for Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency.[1] However, their utility is often hampered by inherent liabilities, primarily poor metabolic stability due to proteolytic degradation and limited bioavailability.[2][3] Peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties—offer a compelling solution. At the heart of this strategy lies the use of non-canonical amino acids (ncAAs), which expand the chemical toolbox far beyond the 20 proteinogenic building blocks.[4][5] This guide provides an in-depth exploration of the strategic incorporation of ncAAs to engineer next-generation peptide therapeutics, focusing on the underlying chemical principles, synthetic methodologies, and resulting pharmacological advantages.

The Universe of Non-Canonical Amino Acids: Expanding Chemical Diversity

Non-canonical amino acids are broadly defined as amino acids not naturally encoded in the genetic code of living organisms.[6] They can be synthetic or naturally occurring in specific organisms like bacteria and plants.[6] Their power lies in the unique structural and chemical properties conferred by modifications to the backbone or side chain, which directly translate to tangible benefits in peptidomimetic design.

Classification by Structural Modification

The vast array of ncAAs can be categorized based on the nature of their structural alteration relative to the canonical L-α-amino acids:

-

Backbone Modifications: These involve changes to the core N-Cα-C' structure.

-

β-Amino Acids: Featuring an additional carbon atom in the backbone (N-Cβ-Cα-C'), these ncAAs introduce greater flexibility and are known to form unique helical structures (e.g., 14-helices).[7][8] This backbone extension fundamentally alters protease recognition sites, conferring exceptional resistance to enzymatic degradation.[9]

-

N-Alkylation (e.g., N-methyl amino acids): The substitution of the amide proton with an alkyl group, most commonly a methyl group, introduces steric hindrance that can disfavor protease binding and increase membrane permeability by reducing the hydrogen bonding capacity.[10][11] This modification also significantly influences peptide conformation.

-

α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with a second substituent (e.g., α-aminoisobutyric acid, Aib) severely restricts the available conformational space of the peptide backbone.[12][13] This steric constraint is a powerful tool for locking a peptide into a specific, bioactive secondary structure, such as an α-helix or 3₁₀-helix, thereby enhancing receptor binding affinity.[14]

-

-

Side-Chain Modifications: These involve alterations to the R-group.

-

D-Amino Acids: As stereoisomers (mirror images) of the natural L-amino acids, D-amino acids are not recognized by most proteases, making their incorporation a highly effective strategy for increasing peptide half-life.[10][15]

-

Constrained and Cyclic Analogs: Incorporating cyclic structures within the side chain or by linking the side chain to the backbone (e.g., aminocyclopentane carboxylic acid) reduces conformational flexibility.[16] This pre-organization of the peptide into a desired conformation can lead to a significant increase in binding affinity for its target.

-

Homologated and Isosteric Analogs: These include amino acids with extended side chains (e.g., homoleucine) or those where functional groups are replaced by others with similar steric and electronic properties (isosteres). These modifications are used to fine-tune binding interactions and improve pharmacokinetic properties.

-

Strategic Incorporation: The Synthetic Workflow

The primary method for chemically synthesizing peptides containing ncAAs is Solid-Phase Peptide Synthesis (SPPS).[17] This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[18]

Core Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is the most common approach for SPPS.[17] A typical cycle for incorporating an ncAA involves several key steps, each with specific considerations.

Objective: To incorporate a generic, sterically hindered Fmoc-protected ncAA (e.g., Fmoc-Aib-OH) into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Fmoc-protected ncAA (e.g., Fmoc-Aib-OH)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Workflow:

-

Resin Swelling: The resin is swollen in DMF for 30 minutes to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The terminal Fmoc group on the peptide-resin is removed by treating it with 20% piperidine in DMF (2 x 10 minutes). This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-ncAA and 3.95 equivalents of HBTU/HOBt in DMF.

-

Add 8 equivalents of DIEA to the activation mixture. The solution will typically change color, indicating activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Causality: For sterically hindered ncAAs like Aib, standard coupling times may be insufficient.[19] The reaction is allowed to proceed for 2-4 hours. A more powerful coupling reagent and extended reaction times are necessary to overcome the steric hindrance and drive the reaction to completion, preventing deletion sequences.[19]

-

-

Monitoring the Coupling Reaction (Self-Validation):

-

A small sample of the resin is taken and subjected to a Kaiser test.

-

Trustworthiness: The Kaiser test is a critical quality control step. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction. A negative result (yellow/colorless beads) confirms the reaction has gone to completion. If the test is positive, a "double coupling" is performed by repeating step 4.

-

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

Visualization of the SPPS Workflow

The cyclical nature of SPPS is well-suited for automation and is a cornerstone of modern peptide chemistry.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for ncAA incorporation.

The Pharmacological Impact: Engineering Superior Therapeutics

The incorporation of ncAAs is not merely a synthetic exercise; it is a rational design strategy to overcome the fundamental weaknesses of natural peptides. The resulting peptidomimetics exhibit profoundly altered and improved pharmacological properties.

Enhanced Proteolytic Stability

One of the most significant advantages of using ncAAs is the dramatic increase in resistance to proteases.[20] Proteolytic enzymes have evolved to recognize and cleave peptide bonds between specific L-amino acid sequences. By altering the very structure these enzymes are designed to recognize, we can effectively block their action.

-

Mechanism of Protection:

-

Steric Hindrance: Bulky ncAAs like α,α-disubstituted residues or those with N-alkylation physically block the active site of the protease.

-

Stereochemical Incompatibility: Proteases are chiral catalysts and are highly specific for L-amino acids. The inclusion of a D-amino acid at or near a cleavage site prevents the enzyme from binding productively.[10]

-

Backbone Disruption: β-amino acids alter the spacing of the peptide backbone, misaligning the scissile bond relative to the catalytic residues of the enzyme.[7][9]

-

Caption: ncAAs enhance proteolytic stability by disrupting enzyme recognition.

Conformational Constraint and Receptor Binding

The biological activity of a peptide is dictated by the three-dimensional shape it adopts when binding to its target receptor. Natural peptides are often highly flexible, existing in a multitude of conformations, only one of which is the "bioactive" conformation. This flexibility comes at an entropic cost upon binding.

By incorporating conformationally constrained ncAAs, such as α,α-disubstituted or cyclic amino acids, we can pre-organize the peptidomimetic into its bioactive shape.[12][21] This reduces the entropic penalty of binding, often leading to a dramatic increase in receptor affinity and selectivity.[14]

Data Summary: Properties of Canonical vs. ncAA-Containing Peptides

| Property | Canonical L-Peptide | Peptidomimetic with ncAAs | Rationale for Improvement |

| Proteolytic Half-Life | Low (minutes) | High (hours to days) | Steric hindrance, backbone modification, and stereoisomerism block protease action.[10][20] |

| Receptor Affinity (Kd) | Moderate to High | Often Significantly Higher | Conformational constraint reduces the entropic penalty of binding.[12] |

| Bioavailability | Very Low | Improved | N-alkylation and other modifications can enhance membrane permeability.[10] |

| Structural Flexibility | High | Low to Moderate (Designed) | Incorporation of rigid ncAAs like Aib or cyclic residues locks conformation.[13][16] |

Conclusion and Future Outlook

The use of non-canonical amino acids has transitioned from a niche academic pursuit to a cornerstone of modern therapeutic peptide design. By providing rational control over stability, conformation, and pharmacokinetics, ncAAs empower researchers to transform promising but flawed peptide leads into viable drug candidates.[1][4] The continued development of novel ncAA building blocks and more efficient synthetic methodologies will further accelerate the discovery of next-generation peptidomimetics to address a wide range of diseases.

References

- Title: Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide Source: Benchchem URL

- Title: Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis Source: Benchchem URL

- Title: Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids Source: PubMed URL

- Title: Advancing peptide synthesis using non-canonical amino acids Source: News-Medical URL

- Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: PMC URL

- Title: The Application of Non-Canonical Amino Acids in Drug Discovery Source: The Daily Scientist URL

- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ResearchGate URL

- Title: Incorporation of non-canonical amino acids Source: PMC URL

- Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics Source: MDPI URL

- Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL

- Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL

- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ACS Medicinal Chemistry Letters URL

- Source: Chimia (Aarau)

- Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids Source: MDPI URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery Source: PubMed URL

- Title: Strategies to stabilize cell penetrating peptides for in vivo application Source: Digital CSIC URL

- Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL

- Title: Recent Advances in the Development of Therapeutic Peptides Source: PMC URL

- Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC URL

- Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL

- Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)

- Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals URL

- Title: Peptides containing β‑ amino acid patterns (2)

- Title: DESIGNING PEPTIDOMIMETICS Source: UPCommons URL

- Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: ACS Publications URL

- Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL

- Title: β-Amino Acids: Versatile Peptidomimetics Source: Ingenta Connect URL

- Title: Designing amino acid residues with single-conformations Source: Oxford Academic URL

- Title: Unnatural Amino Acids for Peptide Synthesis Source: Merck Millipore URL

- Title: Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications Source: Queen's University Belfast URL

- Title: Designing amino acids to determine the local conformations of peptides Source: PMC - NIH URL

- Title: Conformationally Constrained Amino Acids in Peptide Design Source: SSRN URL

Sources

- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. journals.asm.org [journals.asm.org]

- 16. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 17. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine in Peptide Conformation and Folding: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide science and therapeutic design. This guide provides an in-depth exploration of the multifaceted roles that fluorine plays in dictating peptide conformation, stability, and folding kinetics. Moving beyond a simple catalog of effects, we delve into the fundamental physicochemical principles—stereoelectronic effects, hydrophobicity, and altered non-covalent interactions—that underpin fluorine's influence. We will examine how these principles translate into precise control over secondary structures, such as α-helices and β-sheets, with a special focus on the profound conformational directing power of fluorinated prolines. This guide synthesizes field-proven insights with detailed experimental protocols for peptide synthesis, circular dichroism, and ¹⁹F NMR spectroscopy, offering researchers and drug developers a comprehensive framework for harnessing the unique properties of fluorine to engineer peptides with enhanced stability, bioavailability, and novel functionalities.

Introduction: Why Fluorine?

In the landscape of medicinal chemistry and biomaterial design, fluorine has achieved a privileged status.[1] While only one naturally occurring fluorinated amino acid is known (4-fluoro-L-threonine), the synthetic incorporation of fluorine into peptides has become a cornerstone strategy for enhancing biological activity and pharmacokinetic profiles.[][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the exceptional strength of the C-F bond—allow it to act as a subtle yet powerful modulator of molecular properties without introducing significant steric bulk.[1][4]

This strategic substitution can profoundly alter a peptide's physicochemical characteristics, leading to improved thermal and chemical stability, increased lipophilicity for better membrane traversal, and enhanced resistance to enzymatic degradation.[][5][6] However, the most compelling aspect of fluorination lies in its ability to exert precise control over peptide conformation and folding.[7] This guide will elucidate the mechanisms behind this control and provide practical methodologies for its application.

Fundamental Physicochemical Effects of Fluorination

The influence of fluorine on peptide structure originates from its unique electronic properties, which modulate the intramolecular and intermolecular forces governing the polypeptide chain.

Stereoelectronic and Inductive Effects

The high electronegativity of fluorine creates a strong dipole in the C-F bond, exerting a powerful electron-withdrawing inductive effect. This effect can propagate through several bonds, altering the electronic distribution, acidity, and basicity of nearby functional groups.[5] A key consequence is the gauche effect , where the presence of a vicinal electronegative atom (like the backbone nitrogen in proline) favors a gauche conformation around the C-C bond.[8][9] This stereoelectronic preference is a primary mechanism for controlling the ring pucker in fluorinated prolines, a topic we will explore in detail.

The "Fluorous Effect" and Hydrophobicity

Fluorocarbons are counterintuitively hydrophobic despite the polarity of the C-F bond.[10] The dense electron clouds surrounding the fluorine atoms are not easily polarized, leading to weak van der Waals interactions with both water and hydrocarbon solvents.[10] This causes highly fluorinated (fluorous) segments to phase-separate from both aqueous and organic media, a phenomenon known as the "fluorous effect".[10][11]

Incorporating fluorinated amino acids, particularly those with highly fluorinated side chains like hexafluoroleucine (Hfl), can significantly increase a peptide's hydrophobicity.[5] This enhanced hydrophobicity is a primary driver for stabilizing protein folds by promoting the burial of these side chains within the protein core, which can lead to remarkable increases in thermal stability.[12] However, the relationship is not linear; the degree and position of fluorination can fine-tune the balance between hydrophobicity and polarity.[13][14]

Engineering Peptide Secondary Structure

Fluorination provides a powerful toolkit for influencing the propensity of a peptide to adopt specific secondary structures.

α-Helices and β-Sheets

The impact of fluorination on α-helical structures can appear paradoxical. Studies have shown that highly fluorinated amino acids like Hfl and pentafluorophenylalanine (Pff) have a lower intrinsic helix propensity than their hydrocarbon counterparts.[15] This is attributed to the bulkier, more solvated nature of the fluorinated side chains.[16] Despite this, the incorporation of these same residues can lead to a significant increase in the overall thermal stability of helical proteins.[12][16] This "fluoro-stabilization effect" is driven by the powerful hydrophobic and fluorous interactions that promote a compact, folded state, overcoming the lower intrinsic helical propensity of the individual residues.

Conversely, fluorinated amino acids appear well-suited for stabilizing β-sheet structures.[15] The same studies that revealed a lower helix propensity found a higher β-sheet propensity for Hfl and Pff compared to their hydrocarbon analogs. This suggests that steric factors may play a more dominant role than hydrophobicity in determining β-sheet propensity, making fluorinated residues an excellent choice for engineering stable β-sheet-containing proteins.[15]

| Amino Acid Pair | Relative α-Helix Propensity | Relative β-Sheet Propensity | Reference |

| Hexafluoroleucine vs. Leucine | Hfl < Leu | Hfl > Leu | [15] |

| Pentafluorophenylalanine vs. Phenylalanine | Pff < Phe | Pff > Phe | [15] |

| Tetrafluoroleucine vs. Leucine | Qfl < Leu | Qfl > Leu | [15] |

Table 1: Comparison of secondary structure propensities for fluorinated amino acids versus their hydrocarbon counterparts, as determined in model peptide systems.

The Power of Fluorinated Prolines: A Conformational Switch

Proline is unique for its constrained pyrrolidine ring, which restricts the peptide backbone and influences the cis/trans isomerization of the preceding peptide bond—a rate-limiting step in protein folding.[8][9] Fluorination at the C4 position of proline provides an exceptionally precise tool for conformational control.[7]

The stereoelectronic gauche effect between the electronegative fluorine atom and the ring nitrogen dictates the ring's pucker.[8][17]

-

(4R)-fluoroproline (Flp) strongly favors a Cγ-exo pucker. This pucker shortens the distance between adjacent carbonyls, strengthening the n→π* interaction and biasing the preceding peptide bond towards the trans conformation.[8][17]

-

(4S)-fluoroproline (flp) strongly favors a Cγ-endo pucker. This pucker weakens the n→π* interaction and biases the peptide bond towards the cis conformation.[8][17]

This predictable control over ring pucker and amide bond isomerization allows researchers to stabilize or destabilize specific secondary structures, accelerate or decelerate folding, and probe structure-function relationships with surgical precision.[8] Furthermore, the inductive effect of the fluorine atom lowers the energy barrier for cis/trans isomerization, which can accelerate the folding process of proteins where this step is rate-limiting.[7][8]

Experimental Methodologies and Protocols

A self-validating system is crucial for trustworthy research. The following protocols provide a framework for the synthesis and characterization of fluorinated peptides, with an emphasis on explaining the causality behind experimental choices.

Synthesis of Fluorinated Peptides

Fluorinated amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS).[6] However, the electron-withdrawing nature of fluorine can sometimes decrease the nucleophilicity of the amine, potentially requiring modified coupling conditions.[3][18]